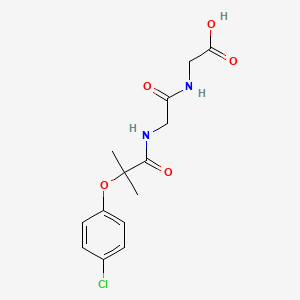
Glycine, N-(N-(2-(4-chlorophenoxy)-2-methyl-1-oxopropyl)glycyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-(N-(2-(4-chlorophenoxy)-2-methyl-1-oxopropyl)glycyl)- is a synthetic compound characterized by the presence of a glycine backbone modified with a chlorophenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(N-(2-(4-chlorophenoxy)-2-methyl-1-oxopropyl)glycyl)- typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form 4-chlorophenoxyacetyl chloride.
Coupling with Glycine: The chlorophenoxyacetyl chloride is then reacted with glycine in the presence of a base, such as triethylamine, to form the intermediate compound.
Final Coupling: The intermediate is further reacted with another glycine molecule under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chlorophenoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, Glycine, N-(N-(2-(4-chlorophenoxy)-2-methyl-1-oxopropyl)glycyl)- is studied for its potential as a biochemical probe. It can be used to investigate enzyme interactions and protein modifications.
Medicine
Medically, this compound is explored for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.
Mécanisme D'action
The mechanism by which Glycine, N-(N-(2-(4-chlorophenoxy)-2-methyl-1-oxopropyl)glycyl)- exerts its effects involves its interaction with specific molecular
Propriétés
Numéro CAS |
60794-10-7 |
|---|---|
Formule moléculaire |
C14H17ClN2O5 |
Poids moléculaire |
328.75 g/mol |
Nom IUPAC |
2-[[2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C14H17ClN2O5/c1-14(2,22-10-5-3-9(15)4-6-10)13(21)17-7-11(18)16-8-12(19)20/h3-6H,7-8H2,1-2H3,(H,16,18)(H,17,21)(H,19,20) |
Clé InChI |
XUWBUKBIHUQVEN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)NCC(=O)NCC(=O)O)OC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Acetyl glutamate de L-lysine [French]](/img/structure/B12809427.png)
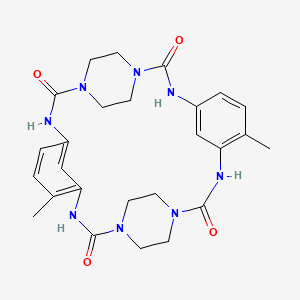
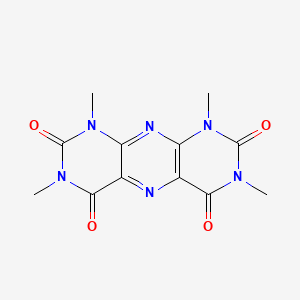
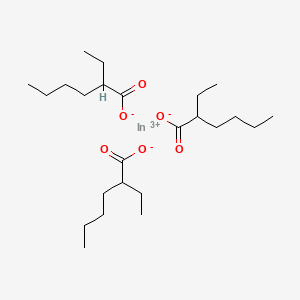
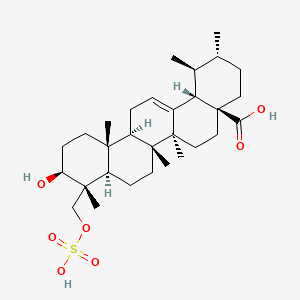
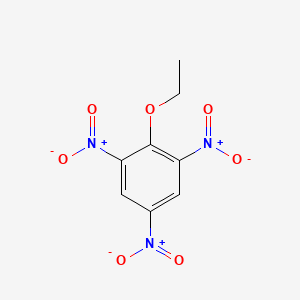


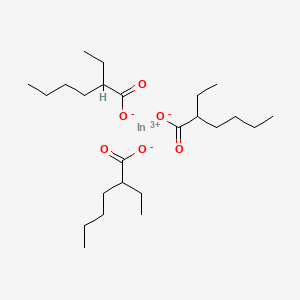
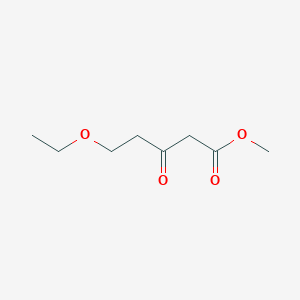
![4-N-propan-2-yl-1-N-[4-(propan-2-ylamino)phenyl]benzene-1,4-diamine](/img/structure/B12809492.png)
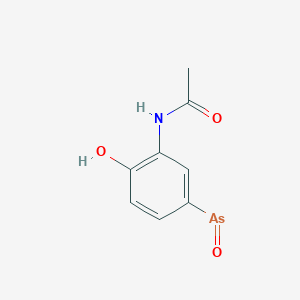

![4-chloro-N'-[5-(4-chlorophenyl)-1,2,4-triazin-3-yl]butanehydrazide](/img/structure/B12809517.png)
